2-Methyl-1,3,4-oxadiazole

Computational Chemistry Heterocyclic Chemistry DFT Analysis

2-Methyl-1,3,4-oxadiazole is an aromatic five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. As a member of the 1,3,4-oxadiazole isomer family, this scaffold is recognized for its favorable metabolic profile and hydrogen-bonding capacity.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 3451-51-2
Cat. No. B1348784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,4-oxadiazole
CAS3451-51-2
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESCC1=NN=CO1
InChIInChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3
InChIKeyZMSIFDIKIXVLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,3,4-Oxadiazole (CAS 3451-51-2): A Stable Heterocyclic Scaffold for Pharmaceutical and Agrochemical Research


2-Methyl-1,3,4-oxadiazole is an aromatic five-membered heterocyclic compound containing one oxygen and two nitrogen atoms . As a member of the 1,3,4-oxadiazole isomer family, this scaffold is recognized for its favorable metabolic profile and hydrogen-bonding capacity [1]. Quantum mechanical calculations demonstrate that the 1,3,4-oxadiazole ring system exhibits greater thermodynamic stability compared to 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole isomers [2]. This inherent stability, combined with the electronic properties of the 2-methyl substituent, underpins its widespread use as a building block in medicinal chemistry and crop protection research.

Why 2-Methyl-1,3,4-Oxadiazole Cannot Be Simply Substituted by Other Oxadiazole Isomers or Bioisosteres


Generic substitution of oxadiazole cores is not feasible due to fundamental differences in electronic structure and stability across isomers [1]. The 1,3,4-oxadiazole ring is computationally validated as the most stable isomer among the four oxadiazole configurations, contrasting sharply with the instability of 1,2,3-oxadiazole and the differing reactivity of 1,2,4- and 1,2,5-oxadiazoles [1]. Furthermore, sulfur-containing bioisosteres such as 1,3,4-thiadiazole exhibit enhanced lipophilicity and altered tissue permeability [2]. These variations in ring electronics and physicochemical profiles directly impact synthetic feasibility, biological target engagement, and pharmacokinetic behavior, making interchange among these scaffolds inappropriate without complete revalidation of structure-activity relationships.

Quantitative Differentiation Evidence for 2-Methyl-1,3,4-Oxadiazole (CAS 3451-51-2) for Scientific Procurement Decisions


Isomer Stability: 1,3,4-Oxadiazole Exhibits Superior Thermodynamic Stability Versus 1,2,4- and 1,2,5-Oxadiazoles

Quantum mechanical calculations at the B3LYP/6-311+G** level demonstrate that the 1,3,4-oxadiazole ring is more stable than its isomeric counterparts. This inherent stability reduces the risk of ring-opening or degradation during synthetic transformations and storage compared to the less stable 1,2,4- and 1,2,5-oxadiazole isomers [1].

Computational Chemistry Heterocyclic Chemistry DFT Analysis

Lipophilicity Control: 1,3,4-Oxadiazole Presents Lower LogP Than 1,3,4-Thiadiazole Bioisostere

A comparative review of oxadiazole and thiadiazole pharmacophores highlights a critical physicochemical distinction: replacement of the oxygen atom in 1,3,4-oxadiazole with sulfur yields 1,3,4-thiadiazole, which exhibits improved lipid solubility and greater tissue permeability [1]. For the specific derivative 2-methyl-1,3,4-oxadiazole, predicted LogP is approximately 0.2, confirming moderate hydrophilicity .

Medicinal Chemistry Drug Design Bioisosterism

Physicochemical Properties: 2-Methyl-1,3,4-Oxadiazole Demonstrates Lower Boiling Point and Flash Point Than 2-Ethyl Analog

The 2-methyl substituent confers distinct physical properties compared to larger alkyl homologs. The boiling point of 2-methyl-1,3,4-oxadiazole is measured at approximately 123°C at 760 mmHg, which is 20°C lower than that of 2-ethyl-1,3,4-oxadiazole (143.1°C) . This difference directly impacts handling requirements, with the methyl derivative exhibiting a flash point of 35°C .

Physical Chemistry Process Chemistry Safety Assessment

Synthetic Efficiency: Tetrazole Route Enables High-Yield Preparation of 2-Methyl-1,3,4-Oxadiazoles

A well-characterized synthetic route for generating the 2-methyl-1,3,4-oxadiazole scaffold involves the transformation of 5-substituted tetrazoles by heating in acetic anhydride. This method is documented as a simple, short procedure that delivers high yields and is applicable to large-scale syntheses [1]. This contrasts with alternative approaches requiring specialized reagents such as tributylstannyl derivatives [2].

Synthetic Methodology Process Development Heterocyclic Chemistry

High-Value Application Scenarios for 2-Methyl-1,3,4-Oxadiazole (CAS 3451-51-2) in Research and Development


Medicinal Chemistry: Scaffold for Bioisosteric Replacement in Drug Discovery Programs

Given its established stability as the most thermodynamically favored oxadiazole isomer and its distinct lipophilicity profile relative to thiadiazole bioisosteres [5], 2-methyl-1,3,4-oxadiazole serves as a privileged scaffold in medicinal chemistry. Researchers can utilize this compound to replace metabolically labile esters or amides, or to fine-tune physicochemical properties such as LogP and hydrogen-bonding capacity, with the 2-methyl substituent providing a defined steric and electronic environment for exploring structure-activity relationships.

Agrochemical Research: Core Unit for Plant Growth Regulators and Crop Protection Agents

The 2-methyl-1,3,4-oxadiazole core is explicitly claimed in patent literature for the synthesis of compounds with plant growth stimulatory activity as well as insecticidal, nematicidal, and acaricidal properties . The inherent ring stability of the 1,3,4-oxadiazole isomer [5] supports its use in formulations requiring extended field stability. The established synthetic route from tetrazoles [4] further enables the generation of diverse derivative libraries for screening against agronomically relevant targets.

Materials Chemistry: Building Block for Corrosion Inhibitors and Energetic Materials

Derivatives of 2-methyl-1,3,4-oxadiazole have been investigated for applications in corrosion inhibition, specifically in formulations for galvanized metal protection . Additionally, the 1,3,4-oxadiazole isomer is a component in the assembly of tricyclic frameworks designed for energetic materials applications [5]. The robust nature of the 1,3,4-oxadiazole ring provides a stable platform for introducing energetic functional groups such as nitro and azide moieties.

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